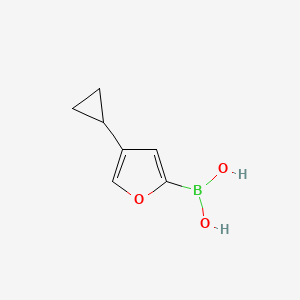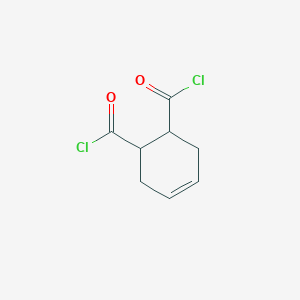
Cyclohex-4-ene-1,2-dicarbonyl dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohex-4-ene-1,2-dicarbonyl dichloride is an organic compound with the molecular formula C8H8Cl2O2 It is a derivative of cyclohexene, featuring two carbonyl chloride groups attached to the 1 and 2 positions of the cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohex-4-ene-1,2-dicarbonyl dichloride can be synthesized through the chlorination of cyclohex-4-ene-1,2-dicarboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds as follows:
Cyclohex-4-ene-1,2-dicarboxylic acid+2SOCl2→Cyclohex-4-ene-1,2-dicarbonyl dichloride+2SO2+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent flow rates can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohex-4-ene-1,2-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The compound can be reduced to cyclohex-4-ene-1,2-dicarboxylic acid or its derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with electrophiles such as halogens or hydrogen halides.
Common Reagents and Conditions
Substitution: Reagents like ammonia (NH3), ethanol (C2H5OH), or hydrogen sulfide (H2S) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Addition: Bromine (Br2) or hydrogen chloride (HCl) in an inert solvent like dichloromethane (CH2Cl2).
Major Products Formed
Substitution: Cyclohex-4-ene-1,2-dicarboxamide, cyclohex-4-ene-1,2-dicarboxylate, cyclohex-4-ene-1,2-dicarbothioate.
Reduction: Cyclohex-4-ene-1,2-dicarboxylic acid.
Addition: 1,2-dibromo-cyclohexane, 1-chloro-2-hydroxy-cyclohexane.
Aplicaciones Científicas De Investigación
Cyclohex-4-ene-1,2-dicarbonyl dichloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of cyclohex-4-ene-1,2-dicarbonyl dichloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride groups are highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohex-4-ene-1,2-dicarboxylic acid: The parent compound, which lacks the carbonyl chloride groups.
Cyclohex-4-ene-1,2-dicarboxylic anhydride: A related compound with an anhydride functional group instead of carbonyl chlorides.
Cyclohex-4-ene-1,2-dicarboxylic diester: Derivatives where the carbonyl chloride groups are replaced with ester groups.
Uniqueness
Cyclohex-4-ene-1,2-dicarbonyl dichloride is unique due to its dual carbonyl chloride functionalities, which confer high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for creating a diverse array of compounds with tailored properties.
Propiedades
Número CAS |
52890-05-8 |
|---|---|
Fórmula molecular |
C8H8Cl2O2 |
Peso molecular |
207.05 g/mol |
Nombre IUPAC |
cyclohex-4-ene-1,2-dicarbonyl chloride |
InChI |
InChI=1S/C8H8Cl2O2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h1-2,5-6H,3-4H2 |
Clave InChI |
MBKDZSVQKQTAGV-UHFFFAOYSA-N |
SMILES canónico |
C1C=CCC(C1C(=O)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


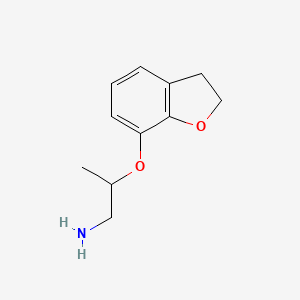
![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13972081.png)
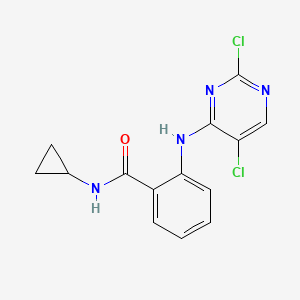
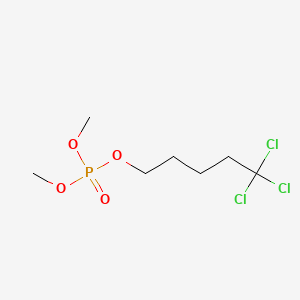
![(2R)-3-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13972103.png)

![2-Azaspiro[4.5]decane-2,8-dicarboxylic acid](/img/structure/B13972105.png)
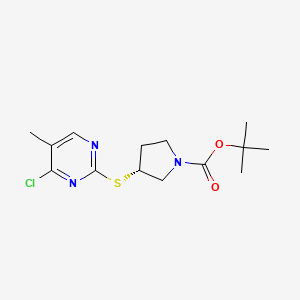
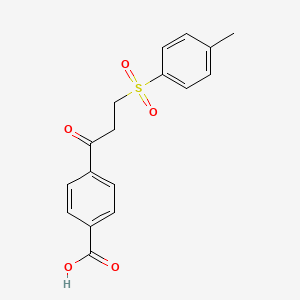
![(R)-1-[4-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13972116.png)
![5-Chloro-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidine-6-carbaldehyde](/img/structure/B13972119.png)
![2-(2-Aminoethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13972133.png)

